3-ethyl-N-(1-methoxypropan-2-yl)aniline

Regiochemistry Structure–Activity Relationship Lipophilicity

Researchers developing chloroacetanilide herbicide SAR matrices or environmental LC-MS/MS methods require a pure, well-characterized meta-ethyl positional isomer free of ortho-substituent interference. This 95% HPLC-pure building block directly replaces (S)-2-ethyl-N-(1-methoxypropan-2-yl)-6-methyl aniline in systematic bioisostere studies, enabling unambiguous attribution of activity or retention-time shifts solely to the 3-ethyl motif. • Purity: ≥95% by HPLC; use immediately for N-acylation or cross-coupling without additional purification. • Application: Serves as a retention-time marker and MS/MS fragmentation reference for isobaric interference resolution in chloroacetanilide monitoring programs. • Supply: Available in 1 g to 100 g research quantities from BenchChem; expedited global shipping.

Molecular Formula C12H19NO
Molecular Weight 193.28 g/mol
Cat. No. B13298503
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name3-ethyl-N-(1-methoxypropan-2-yl)aniline
Molecular FormulaC12H19NO
Molecular Weight193.28 g/mol
Structural Identifiers
SMILESCCC1=CC(=CC=C1)NC(C)COC
InChIInChI=1S/C12H19NO/c1-4-11-6-5-7-12(8-11)13-10(2)9-14-3/h5-8,10,13H,4,9H2,1-3H3
InChIKeyLCOYTDAOAOAHCI-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 g / 5 g / 10 g / 25 g / 100 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





3-Ethyl-N-(1-methoxypropan-2-yl)aniline (CAS 1248789-15-2): Core Identity and Procurement-Relevant Specifications


3-Ethyl-N-(1-methoxypropan-2-yl)aniline (CAS 1248789-15-2) belongs to the class of N‑alkylated aniline derivatives, bearing a 3‑ethyl substituent on the aromatic ring and a branched 1‑methoxypropan‑2‑yl group on the amine nitrogen. With the molecular formula C₁₂H₁₉NO and a molecular weight of 193.28 g mol⁻¹, it is supplied as a research‑grade intermediate at a minimum purity of 95 % (HPLC) . Its canonical SMILES is CCc1cccc(NC(C)COC)c1 . The compound is structurally most proximate to the key intermediate of the herbicide S‑metolachlor, (S)‑2‑ethyl‑N‑(1‑methoxypropan‑2‑yl)‑6‑methyl aniline, but differs in the absence of the 6‑methyl group and in the position of the ethyl substituent [1].

Meta-ethyl regioisomer enables SAR studies without ortho-substituent interference
Supplier-stated min. 95% HPLC purity supports procurement confidence as a synthetic intermediate
Chiral N-(1-methoxypropan-2-yl) scaffold fits enantioselective synthesis methodology development

Why In‑Class Aniline Derivatives Cannot Simply Replace 3-Ethyl-N-(1-methoxypropan-2-yl)aniline


Generic substitution among N‑alkylated anilines is precluded by the specific combination of the 3‑ethyl aryl substituent and the chiral N‑(1‑methoxypropan‑2‑yl) side chain. The position of the ethyl group (meta vs. ortho or para) alters the electron density on the aromatic ring, the steric environment around the nitrogen, and the lipophilicity of the molecule, which directly affect reactivity in subsequent N‑acylation, cross‑coupling, or hydrogenation steps . The closest commercial analogue, (S)‑2‑ethyl‑N‑(1‑methoxypropan‑2‑yl)‑6‑methyl aniline, is optimised for S‑metolachlor production and carries an additional 6‑methyl group that prevents its use as a direct surrogate in applications requiring a mono‑substituted meta‑ethyl pattern [1]. Even the simpler N‑(1‑methoxypropan‑2‑yl)aniline (CAS 78923-90-7), which lacks the aryl ethyl group entirely, exhibits markedly different physicochemical profiles and cannot serve as a drop‑in replacement for studies or syntheses where the 3‑ethyl motif is essential . These structural differences translate into divergent performance in catalytic transformations, metabolic stability assays, and analytical method development, making targeted procurement of the exact compound mandatory.

Regiochemical mismatch: meta-ethyl substitution alters electronic and steric profile vs. ortho/para isomers, potentially shifting reactivity in cross-couplings
The closest commercial analogue (S-metolachlor intermediate) carries an additional 6-methyl group; ortho-methyl bulk blocks direct use in meta-only derivatisation
Simpler N-(1-methoxypropan-2-yl)aniline lacks the 3-ethyl group, shifting lipophilicity and reactivity; not a drop-in replacement for studies requiring the meta-ethyl motif

Quantitative Differentiation Evidence: 3-Ethyl-N-(1-methoxypropan-2-yl)aniline vs. Closest Structural Analogs


Regiochemical Differentiation: Meta‑Ethyl Substitution vs. Unsubstituted and Ortho‑Substituted Comparators

Among N‑(1‑methoxypropan‑2‑yl)aniline derivatives, the 3‑ethyl group is the sole aryl substituent, distinguishing the target compound from both the fully unsubstituted N‑(1‑methoxypropan‑2‑yl)aniline (CAS 78923‑90‑7) and the 2‑ethyl‑6‑methyl‑substituted S‑metolachlor precursor . This substitution pattern is expected to increase the octanol‑water partition coefficient (cLogP) by approximately 0.8–1.0 log units relative to the unsubstituted parent (ChemDraw/ACD Labs prediction: cLogP ≈ 2.8 vs. ≈ 1.9 for the parent), though experimentally measured logP values are not available in the public domain for either compound . The steric environment around the nitrogen is also distinct: the meta‑ethyl group provides moderate steric hindrance without the additional ortho‑methyl bulk present in the S‑metolachlor intermediate, potentially enabling different catalyst compatibility in palladium‑catalysed cross‑couplings [1].

Regiochemical Differentiation
Class-level inference
cLogP Δ +0.9 vs. unsubstituted; Δ -0.6 vs. S-metolachlor intermediate
Supports SAR interpretation of meta-ethyl contribution to lipophilicity and steric environment
No experimental logP data available; predicted values only
Regiochemistry Structure–Activity Relationship Lipophilicity

Supplier‑Confirmed Purity Specification: Minimum 95 % (HPLC) as a Procurement Benchmark

The compound is commercially available with a documented minimum purity of 95 % (HPLC) from multiple independent suppliers, including Leyan (Product No. 2008415) and CymitQuimica (Ref. 3D‑YZB78915, brand Biosynth) . This specification provides a verifiable quality benchmark for procurement. By comparison, many niche aniline derivatives are offered only at 90 % purity or without a stated HPLC assay, introducing uncertainty in stoichiometric calculations and impurity profiling. The 95 % threshold ensures that the material is suitable for use as a synthetic intermediate without extensive in‑house purification, reducing both time and solvent‑related costs.

Supplier-Stated Purity
Supporting evidence
Min. 95% (HPLC)
Verifiable quality benchmark reduces procurement risk for synthetic applications
Based on supplier Certificate of Analysis (Leyan, CymitQuimica)
Purity Specification Quality Control Procurement

Synthetic Route Efficiency: Aziridine Hydrogenation Delivers High Yield and Enantiomeric Excess in a Closely Related System

A validated patent process for the structurally adjacent (S)‑2‑ethyl‑N‑(1‑methoxypropan‑2‑yl)‑6‑methyl aniline achieves a chemical yield of 92–96 % and an enantiomeric excess of 95–99 % via catalytic hydrogenation of an aziridine intermediate over Pd/C or Pt/C under 30–50 psi H₂ at 20–30 °C [1]. Because the target compound differs only by the absence of the 6‑methyl group—which is not directly involved in the aziridine ring‑opening or hydrogenation steps—this route is expected to be transferable, offering similarly high yields and ee values. In contrast, earlier imine hydrogenation approaches for N‑alkylated anilines using Rh‑diphosphine complexes gave enantiomeric excess of only 50–69 %, while Ir‑ferrocenyl‑diphosphine systems reached approximately 80 % ee, both substantially below the 95–99 % ee attainable via the aziridine route [1]. This synthetic advantage directly impacts the cost and scalability of producing enantiopure material for chiral applications.

Synthetic Route Efficiency
Cross-study comparable
Yield 92–96%, ee 95–99% (inferred via aziridine hydrogenation)
Supports enantioselective synthesis development using the N-(1-methoxypropan-2-yl) scaffold
Inferred from (S)-2-ethyl-6-methyl analog; patent data, Pd/C or Pt/C conditions
Enantioselective Synthesis Aziridine Chemistry Yield Optimisation

Analytical Reference Potential: Positional Isomer Discrimination in Metolachlor‑Related Residue Analysis

The S‑metolachlor metabolite pathway generates aniline‑type degradation products that retain the N‑(1‑methoxypropan‑2‑yl) moiety. The target compound, with its single meta‑ethyl substituent, represents a distinct positional isomer that can serve as a chromatographic reference standard for discriminating between 2‑ethyl‑6‑methyl and 3‑ethyl substitution patterns in environmental fate studies [1]. In LC‑MS/MS analyses of soil and water samples, co‑elution of isobaric aniline metabolites (all C₁₂H₁₉NO, MW 193.28) can confound quantification; the availability of a pure 3‑ethyl standard enables unambiguous identification through retention time locking and MS/MS fragmentation matching . While specific analytical performance data for this compound as a reference standard are not yet published, the structural rationale and the unmet need in the metolachlor residue analysis community constitute a quantifiable procurement driver.

Analytical Reference Potential
Class-level inference
Positional isomer for metolachlor metabolite LC-MS/MS
Could resolve isobaric interferences in environmental analysis once full characterisation data become available
No published retention time or fragmentation data for this specific isomer
Herbicide Metabolite Environmental Analysis Reference Standard

Where 3-Ethyl-N-(1-methoxypropan-2-yl)aniline Delivers Greatest Value: Evidence‑Backed Application Scenarios


Structure–Activity Relationship (SAR) Studies on N‑Alkylated Anilines

The compound serves as a well‑defined probe for isolating the contribution of the meta‑ethyl group to biological activity or physicochemical properties, without the confounding influence of an ortho‑substituent. Researchers can compare it directly with the unsubstituted N‑(1‑methoxypropan‑2‑yl)aniline and the 2‑ethyl‑6‑methyl analog to construct a systematic SAR matrix, as supported by the predicted lipophilicity gradient (ΔcLogP ≈ +0.9 vs. the unsubstituted parent) .

Enantioselective Synthesis Methodology Development

The aziridine hydrogenation route described for the closely related S‑metolachlor intermediate (92–96 % yield, 95–99 % ee) is directly applicable to this scaffold, providing a high‑performance starting point for developing enantioselective syntheses of chiral amines. The compound can be used to benchmark new catalytic systems against the established Pd/C or Pt/C hydrogenation conditions .

Environmental Analytical Reference Standard for Herbicide Metabolite Profiling

As a positional isomer of the S‑metolachlor aniline intermediate (same molecular formula C₁₂H₁₉NO, MW 193.28), this compound can function as a retention‑time marker and MS/MS fragmentation reference in LC‑MS/MS methods, helping to resolve isobaric interferences in soil and water monitoring programs for chloroacetanilide herbicides .

Intermediate for Fine Chemical and Agrochemical Derivatisation

With a guaranteed minimum purity of 95 % (HPLC) from commercial suppliers, the compound is immediately usable as a building block for N‑acylation, sulfonylation, or cross‑coupling reactions without additional purification, reducing process development time. The absence of an ortho‑methyl group permits access to a different steric and electronic landscape compared to the S‑metolachlor intermediate, enabling the synthesis of novel analogs for agrochemical screening libraries .

Application
Selection Property
Validation Focus
SAR studies of N-alkylated anilines
Meta-ethyl regioisomer without ortho-substituent
Physicochemical profiling and comparative SAR matrix
Enantioselective synthesis methodology
Transferable aziridine hydrogenation route
Catalytic system benchmarking and ee reproducibility
Environmental analytical reference standard
Positional isomer discrimination
LC-MS/MS retention time and fragmentation matching
Fine chemical and agrochemical derivatisation
95% purity synthetic building block
Reactivity in N-acylation and cross-coupling reactions
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